molecular formula C15H10F3NO3S B13089926 2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole

2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole

Cat. No.: B13089926
M. Wt: 341.3 g/mol
InChI Key: QNFKOJDPNPIWSQ-UHFFFAOYSA-N
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Description

2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a sulfonyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl sulfonyl chloride. This intermediate is then reacted with indole under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides .

Scientific Research Applications

2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins. The sulfonyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

  • 2-((4-(Trifluoromethoxy)phenyl)sulfonyl)aminoethyl dihydrogen phosphate
  • 4-(Trifluoromethoxy)phenylboronic acid
  • Trifluoromethyl ethers

Comparison: Compared to similar compounds, 2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole is unique due to its indole moiety, which imparts additional biological activity and chemical reactivity. The presence of the trifluoromethoxy group further enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C15H10F3NO3S

Molecular Weight

341.3 g/mol

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]sulfonyl-1H-indole

InChI

InChI=1S/C15H10F3NO3S/c16-15(17,18)22-11-5-7-12(8-6-11)23(20,21)14-9-10-3-1-2-4-13(10)19-14/h1-9,19H

InChI Key

QNFKOJDPNPIWSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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